molecular formula C17H19N3OS B4863881 N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B4863881
M. Wt: 313.4 g/mol
InChI Key: NLVUPPRXANDKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrazole derivative with an appropriate amine, such as N-butylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide
  • N-butyl-3-methyl-1-phenylpyrazole-5-carboxamide
  • N-butyl-3-methyl-1-phenylthieno[3,2-c]pyrazole-5-carboxamide

Uniqueness

N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific thienopyrazole structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-3-4-10-18-16(21)15-11-14-12(2)19-20(17(14)22-15)13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVUPPRXANDKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(S1)N(N=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-butyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.